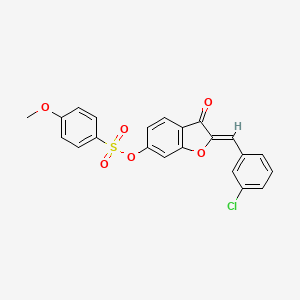
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a useful research compound. Its molecular formula is C22H15ClO6S and its molecular weight is 442.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
- Molecular Formula : C18H15ClO5S
- Molecular Weight : 368.83 g/mol
- CAS Number : 890632-81-2
The compound features a benzofuran core substituted with a chlorobenzylidene group and a methoxybenzenesulfonate moiety, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds often exhibit antimicrobial properties. In a study focusing on similar benzofuran derivatives, it was found that certain compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in several studies. For instance, benzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . The structure–activity relationship suggests that modifications to the benzofuran core can enhance cytotoxicity while reducing toxicity to normal cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.5 | Study A |
| A549 | 10.2 | Study B |
| PC3 | 12.8 | Study C |
Enzyme Inhibition
Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been reported to exhibit potent AChE inhibitory activity, which may be beneficial in therapeutic applications . In silico studies suggest that the binding affinity of these compounds can be optimized through structural modifications.
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive screening of various benzofuran derivatives revealed that while many exhibited some level of antimicrobial activity, few were effective against both Gram-positive and Gram-negative strains. The most promising candidates showed MIC values below 20 µg/mL against specific strains .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain derivatives of the compound exhibited selective cytotoxicity, with IC50 values indicating significant potential for further development as anticancer agents .
- AChE Inhibition Studies : Molecular docking studies have elucidated how structural features influence binding interactions with AChE, leading to the identification of lead compounds for further pharmacological evaluation .
Properties
Molecular Formula |
C22H15ClO6S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C22H15ClO6S/c1-27-16-5-8-18(9-6-16)30(25,26)29-17-7-10-19-20(13-17)28-21(22(19)24)12-14-3-2-4-15(23)11-14/h2-13H,1H3/b21-12- |
InChI Key |
XRPWGTCINHUAAL-MTJSOVHGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















